molecular formula C11H12ClNO5S B6642442 2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid

2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid

Cat. No.: B6642442
M. Wt: 305.74 g/mol
InChI Key: JNFARQGEUNPHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid is an organic compound with a complex structure that includes a chloro group, a methylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene. This intermediate is then subjected to oxidation using nitric acid at elevated temperatures (175-195°C) to yield 2-chloro-4-methylsulfonylbenzoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of autoclaves for controlled chlorination and oxidation reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(2-methylsulfonylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c1-6(19(2,17)18)10(14)13-7-3-4-8(11(15)16)9(12)5-7/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFARQGEUNPHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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